
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide, also known as DT-13, is a synthetic compound that has shown promising results in scientific research. It belongs to the thiazole family of compounds and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the p38 MAPK pathway, which plays a role in inflammation and stress response. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has been found to increase the expression of antioxidant enzymes, which protect cells from oxidative damage.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which play a role in chronic inflammation. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
実験室実験の利点と制限
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation is that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has poor solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its dosing and administration. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. Studies are needed to determine its mechanism of action in these pathways and to evaluate its potential for treating chronic inflammatory diseases. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has been found to have antimicrobial properties, making it a potential candidate for developing new antibiotics. Further studies are needed to evaluate its efficacy against various bacterial and fungal pathogens.
合成法
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide can be synthesized through a simple and efficient process. The synthesis involves the reaction of 2-chloroacetamide with 2-mercaptobenzoic acid to form the intermediate compound, which is then reacted with thioacetamide and sodium hydroxide to yield N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide. The purity of the compound can be further improved through recrystallization.
科学的研究の応用
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(phenylthio)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It also induces apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c14-10(13-11-12-6-7-15-11)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMFDZURPNEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)
![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)
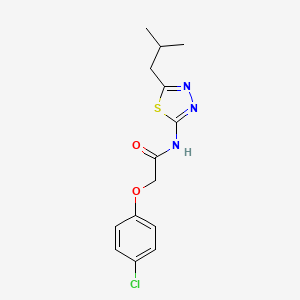
![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)
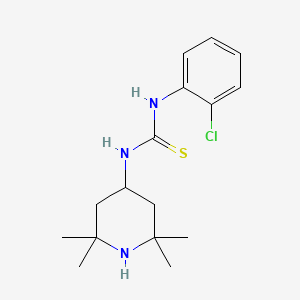
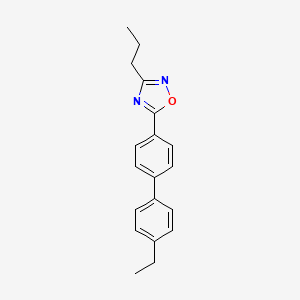
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5844259.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5844265.png)
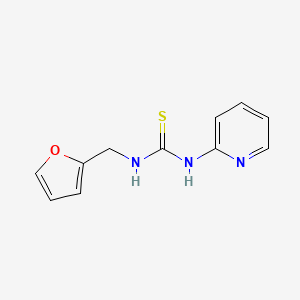
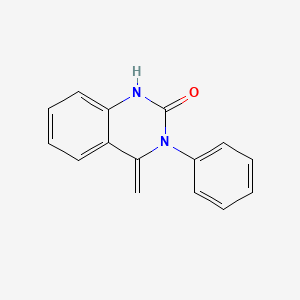
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)